molecular formula C11H12O4 B3057496 (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde CAS No. 81577-69-7

(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde

Cat. No. B3057496
CAS RN: 81577-69-7
M. Wt: 208.21 g/mol
InChI Key: WGXOIVORNNWRAD-OUAUKWLOSA-N
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Description

“(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde” is a chemical compound with the linear formula C11H12O4 . It has a molecular weight of 208.216 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

1. Stereochemistry Studies

(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde has been utilized in studies focusing on stereochemistry. For instance, research involving the Ley′s Aldehyde, benzyl amines, and trialkyl phosphites led to the development of enantiomerically pure orthogonally protected dimethyl 1-aminophosphonates. These studies are significant for understanding the stereochemical aspects of chemical reactions and molecular interactions (Piotrowska, Głowacka, & Wróblewski, 2014).

2. Synthesis of Derivatives and Complexes

Research has also focused on the synthesis of various derivatives and complexes involving this compound. For example, studies on the reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone in basic catalysis resulted in the formation of distinct compounds with potential applications in various chemical processes (Zaharia et al., 2008).

3. Development of Chiral Molecules

The compound has been used in the development of chiral molecules, such as in the preparation of butane-1,2-diacetal-protected l-Glyceraldehyde from d-Mannitol. This is important in the field of asymmetric synthesis, which is crucial for creating molecules with specific orientations, often used in pharmaceuticals (Ley & Michel, 2003).

4. Application in Organic Synthesis

Further, this compound has found applications in organic synthesis, as seen in the ortho ester Claisen rearrangements of various isomers. Such studies are vital for understanding reaction mechanisms and for the development of new synthetic methods (Tadano, Minami, & Ogawa, 1990).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions for this compound are not currently known. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting that it may have potential applications in scientific research. Further studies would be required to explore these potential applications.

properties

IUPAC Name

(2R,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2/t9-,10+,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXOIVORNNWRAD-OUAUKWLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540192
Record name (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81577-69-7
Record name (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
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(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Reactant of Route 3
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(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
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(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Reactant of Route 5
(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Reactant of Route 6
(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde

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